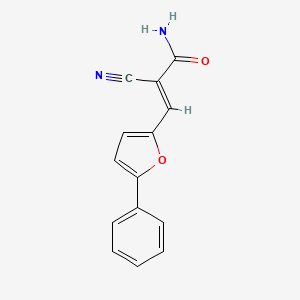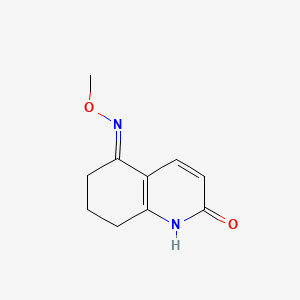![molecular formula C13H15Cl3NO4P B11992711 Diethyl 2,2-dichloro-1-[(2-chlorobenzoyl)amino]vinylphosphonate](/img/structure/B11992711.png)
Diethyl 2,2-dichloro-1-[(2-chlorobenzoyl)amino]vinylphosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2,2-dichloro-1-[(2-chlorobenzoyl)amino]vinylphosphonate is a chemical compound with the molecular formula C13H15Cl3NO4P and a molecular weight of 386.602 g/mol . This compound is known for its unique structure, which includes a dichlorovinyl group and a chlorobenzoyl amide moiety, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,2-dichloro-1-[(2-chlorobenzoyl)amino]vinylphosphonate typically involves the reaction of diethyl phosphite with 2,2-dichloro-1-[(2-chlorobenzoyl)amino]ethene under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the vinylphosphonate group. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
Diethyl 2,2-dichloro-1-[(2-chlorobenzoyl)amino]vinylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the dichlorovinyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding phosphonates or reduction to yield phosphine derivatives.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding phosphonic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Hydrolysis Conditions: Hydrolysis is typically carried out in aqueous acidic or basic solutions at elevated temperatures.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted vinylphosphonates can be formed.
Oxidation Products: Oxidation can yield phosphonate esters or acids.
Reduction Products: Reduction can produce phosphine derivatives.
Hydrolysis Products: Hydrolysis results in the formation of phosphonic acids.
科学研究应用
Diethyl 2,2-dichloro-1-[(2-chlorobenzoyl)amino]vinylphosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Diethyl 2,2-dichloro-1-[(2-chlorobenzoyl)amino]vinylphosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorovinyl group and the chlorobenzoyl amide moiety play crucial roles in binding to these targets, leading to modulation of their activity. The compound can inhibit or activate enzymatic reactions, alter signal transduction pathways, and affect cellular processes, depending on the context of its use.
相似化合物的比较
Similar Compounds
- Diethyl 2,2,2-trichloro-1-[(2-chlorobenzoyl)amino]ethylphosphonate
- Diethyl 5-[(2-chlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate
- Dimethyl 2-[(2,4-dichlorobenzoyl)amino]terephthalate
Uniqueness
Diethyl 2,2-dichloro-1-[(2-chlorobenzoyl)amino]vinylphosphonate is unique due to its specific combination of a dichlorovinyl group and a chlorobenzoyl amide moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C13H15Cl3NO4P |
|---|---|
分子量 |
386.6 g/mol |
IUPAC 名称 |
2-chloro-N-(2,2-dichloro-1-diethoxyphosphorylethenyl)benzamide |
InChI |
InChI=1S/C13H15Cl3NO4P/c1-3-20-22(19,21-4-2)13(11(15)16)17-12(18)9-7-5-6-8-10(9)14/h5-8H,3-4H2,1-2H3,(H,17,18) |
InChI 键 |
JOPLKFJTZLCHBK-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(C(=C(Cl)Cl)NC(=O)C1=CC=CC=C1Cl)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl (2Z)-2-[2-(acetyloxy)benzylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11992629.png)

![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11992644.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11992650.png)

![1-Naphthalenamine, N-[(4-chlorophenyl)methylene]-](/img/structure/B11992665.png)

![5-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992686.png)


![N'-[(E)-1-phenylethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11992705.png)



